1-Methoxy-2,3,5-trimethylbenzene-d3
Overview
Description
. This compound is a stable isotope-labeled version of 1-Methoxy-2,3,5-trimethylbenzene, where three hydrogen atoms are replaced by deuterium atoms. It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 1-Methoxy-2,3,5-trimethylbenzene-d3 typically involves the deuteration of 1-Methoxy-2,3,5-trimethylbenzene. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. Industrial production methods often involve the use of deuterated solvents and catalysts to achieve high purity and yield .
Chemical Reactions Analysis
1-Methoxy-2,3,5-trimethylbenzene-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
1-Methoxy-2,3,5-trimethylbenzene-d3 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Deuterated compounds like this one are used in drug development and diagnostic imaging.
Industry: It is employed in the development of new materials and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 1-Methoxy-2,3,5-trimethylbenzene-d3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various systems.
Comparison with Similar Compounds
1-Methoxy-2,3,5-trimethylbenzene-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Biological Activity
1-Methoxy-2,3,5-trimethylbenzene-d3, also known as a deuterated derivative of 1-methoxy-2,3,5-trimethylbenzene, is a compound that has gained attention in various fields of research due to its unique properties and biological activities. The presence of deuterium (D) instead of hydrogen (H) enhances its stability and utility in analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
- Chemical Formula: C10H11D3O
- Molecular Weight: 153.24 g/mol
- Structure: Characterized by an aromatic ring with a methoxy group and three methyl groups.
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Alkylation Reactions: Utilizing deuterated benzene derivatives.
- Bromination and Substitution Reactions: Employing brominating agents to introduce the methoxy group.
These methods allow for the production of the compound with high purity and specific isotopic labeling.
Biological Activity
This compound exhibits several biological activities that make it a valuable compound in research:
- Metabolic Pathway Tracing: The deuterium labeling allows for precise tracking of the compound's metabolic pathways in biological systems. This is crucial for understanding drug metabolism and pharmacokinetics.
- Interaction with Enzymes and Receptors: The compound can bind to various biomolecules, influencing their activity. This property is significant for studies involving enzyme kinetics and receptor-ligand interactions.
Applications in Research
The applications of this compound are diverse:
- Analytical Chemistry: Used extensively in NMR spectroscopy to study molecular interactions and reaction mechanisms.
- Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of related compounds by providing insights into metabolic processes.
Case Studies
Several studies have highlighted the importance of this compound in understanding biological processes:
- NMR Spectroscopy Studies: In a study focusing on metabolic pathways, researchers utilized this compound to trace the interactions of various drugs within biological systems. The results demonstrated its effectiveness in providing clear insights into metabolic fates and interactions with enzymes.
- Enzyme Interaction Studies: Another investigation explored how this compound interacts with specific enzymes involved in drug metabolism. The findings indicated that the presence of deuterium significantly affected enzyme kinetics, allowing for better modeling of drug interactions .
Comparative Analysis
To further understand the significance of this compound, a comparative analysis with similar compounds can be useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methoxy-2,3,5-trimethylbenzene | Aromatic ring with methoxy group | General solvent; limited biological studies |
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 | Similar structure; different methyl positions | Used in metabolic tracing; NMR studies |
2-(2-Aminoethoxy)anisole-d3 | Contains an amino group | Influences enzyme activity; therapeutic potential |
Properties
IUPAC Name |
1,2,5-trimethyl-3-(trideuteriomethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3/i4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONIZVBKXHWJP-GKOSEXJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662084 | |
Record name | 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189725-66-3 | |
Record name | 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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